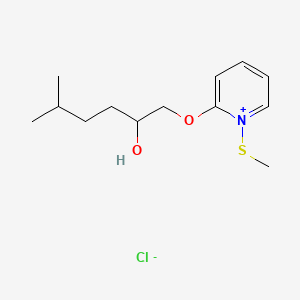

Tiprenolol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

13379-87-8 |

|---|---|

Molecular Formula |

C13H22ClNO2S |

Molecular Weight |

291.84 g/mol |

IUPAC Name |

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H |

InChI Key |

PZWMMXHCUXTDQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |

Synonyms |

[2-hydroxy-3-[2-(methylthio)phenoxy]propyl]isopropylammonium chloride |

Origin of Product |

United States |

Foundational & Exploratory

Tiprenolol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a β-Adrenoceptor Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to β-Adrenoceptor Blockade

β-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of various physiological processes. There are three main subtypes of β-adrenoceptors:

-

β1-Adrenoceptors: Predominantly located in the heart and kidneys.

-

β2-Adrenoceptors: Found in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and uterus, as well as in the liver and skeletal muscle.

-

β3-Adrenoceptors: Primarily located in adipose tissue.

Stimulation of these receptors by catecholamines initiates a signaling cascade that leads to diverse physiological responses. Tiprenolol Hydrochloride, as a β-adrenoceptor blocker, competitively binds to these receptors, thereby preventing the initiation of this cascade.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound involves the competitive and reversible blockade of β-adrenoceptors. By occupying the receptor's binding site, Tiprenolol prevents the association of epinephrine and norepinephrine, leading to an attenuation of the sympathetic response.

Receptor Binding and Selectivity

The clinical effects of a β-blocker are largely determined by its affinity for β1 and β2-adrenoceptors.

-

Non-selective β-blockers , such as propranolol, exhibit similar affinity for both β1 and β2 receptors.

-

Cardioselective β-blockers , such as metoprolol and atenolol, have a higher affinity for β1 receptors, which are concentrated in the heart. This selectivity can be beneficial in minimizing side effects related to β2 receptor blockade, such as bronchoconstriction.

The precise selectivity profile of this compound is not well-documented in publicly available literature. However, its classification as a β-adrenoceptor blocker implies that it binds to one or both of these receptor subtypes.

Downstream Signaling Pathway

The binding of an agonist (e.g., epinephrine) to a β-adrenoceptor activates a stimulatory G protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the final physiological response (e.g., increased heart rate and contractility).

This compound, by blocking the initial receptor activation, inhibits this entire downstream signaling cascade, thereby reducing the cellular response to sympathetic stimulation.

Quantitative Data on Receptor Interaction

Disclaimer: Extensive literature searches did not yield specific quantitative binding affinity (Ki) or functional potency (IC50/EC50) values for this compound. The following tables are presented with representative data for typical non-selective and β1-selective blockers to illustrate how such data is structured and interpreted. These values should not be attributed to this compound.

Receptor Binding Affinity (Illustrative)

Receptor binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity Ratio (β1/β2) |

| Representative Non-Selective Blocker | 1.0 | 0.8 | ~1.25 |

| Representative β1-Selective Blocker | 10 | 200 | 0.05 |

| This compound | Not Available | Not Available | Not Available |

Functional Potency (Illustrative)

Functional potency is often measured as the concentration of the antagonist that produces 50% of its maximal inhibitory effect (IC50) in a functional assay, such as the inhibition of isoproterenol-induced cAMP accumulation. Another measure is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

| Compound | IC50 (cAMP Assay, nM) | pA2 Value |

| Representative Non-Selective Blocker | 5.0 | 8.5 |

| Representative β1-Selective Blocker | 25 | 7.8 |

| This compound | Not Available | Not Available |

Ancillary Pharmacological Properties

Some β-blockers possess additional pharmacological properties that can influence their clinical profile. The presence or absence of these properties for this compound is not definitively established in the available literature.

-

Intrinsic Sympathomimetic Activity (ISA): Some β-blockers can weakly stimulate β-adrenoceptors while also blocking the effects of more potent endogenous agonists. This partial agonist activity is known as ISA.

-

Membrane Stabilizing Activity (MSA): At high concentrations, some β-blockers can have a local anesthetic or "quinidine-like" effect on the cardiac cell membrane, which is independent of their β-blocking action.

Experimental Protocols for Characterization

The characterization of a β-adrenoceptor blocker like this compound typically involves a series of in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) and selectivity of a compound for different receptor subtypes.

Objective: To determine the Ki of this compound for β1 and β2-adrenoceptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing either β1 or β2-adrenoceptors.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays measure the ability of an antagonist to inhibit the functional response to an agonist, providing a measure of its potency (IC50 or pA2).

Objective: To determine the functional potency of this compound in inhibiting agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells expressing the β-adrenoceptor of interest are cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) is added to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response (IC50) is determined by non-linear regression analysis.

Conclusion

This compound is a β-adrenoceptor blocker that exerts its pharmacological effects by competitively antagonizing the actions of catecholamines at β-adrenergic receptors. This leads to the inhibition of the adenylyl cyclase-cAMP signaling pathway. While the specific binding and functional characteristics of this compound require further elucidation through dedicated experimental studies, its mechanism of action aligns with the well-established principles of β-adrenoceptor blockade. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other β-blocking agents.

References

A Technical Guide to the Synthesis and Characterization of Novel Beta-Blocker Analogs: A Propranolol-Based Approach for Tiprenolol Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public domain information on the synthesis of novel Tiprenolol Hydrochloride analogs, this guide utilizes Propranolol, a structurally similar and extensively documented beta-blocker, as a model system. The principles, experimental protocols, and characterization techniques detailed herein are broadly applicable to the synthesis and evaluation of novel aryloxypropanolamine beta-blockers, including potential analogs of Tiprenolol.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] this compound, with its characteristic aryloxypropanolamine structure, is a member of this class, recognized for its antihypertensive properties. The development of novel analogs of existing beta-blockers is a key strategy in medicinal chemistry to enhance therapeutic efficacy, improve selectivity, and reduce adverse effects.[2] This technical guide provides a comprehensive overview of the synthetic strategies, characterization methodologies, and pharmacological evaluation relevant to the development of novel beta-blocker analogs, using Propranolol as a primary exemplar.

The core structure of aryloxypropanolamine beta-blockers, including Tiprenolol and Propranolol, features an aromatic ring linked via an ether and a propanolamine side chain.[3] Modifications to the aromatic ring and the substituent on the amino group are primary strategies for modulating pharmacological activity.[4] This guide will delve into the practical aspects of designing, synthesizing, and characterizing such analogs.

Synthesis of Novel Analogs

The synthesis of aryloxypropanolamine beta-blocker analogs typically follows a convergent approach, involving the preparation of a key epoxide intermediate followed by its reaction with a suitable amine.[5]

General Synthetic Scheme

A representative synthetic route for Propranolol analogs is outlined below. This scheme can be adapted for the synthesis of Tiprenolol analogs by starting with 2-(methylthio)phenol.

Scheme 1: General Synthesis of Propranolol Analogs

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane (Propranolol Precursor) [6]

-

Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide, ethanol, water.

-

Procedure:

-

Dissolve 1-naphthol (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise with stirring.

-

Add epichlorohydrin (1.5 eq) to the mixture and reflux for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis of Propranolol from 1-(1-naphthyloxy)-2,3-epoxypropane [6]

-

Materials: 1-(1-naphthyloxy)-2,3-epoxypropane, isopropylamine, ethanol.

-

Procedure:

-

Dissolve 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in ethanol in a round-bottom flask.

-

Add isopropylamine (2.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Propranolol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Propranolol.

-

Characterization of Novel Analogs

Thorough characterization is essential to confirm the structure, purity, and pharmacological properties of newly synthesized analogs.

Spectroscopic Characterization

Table 1: Key Spectroscopic Data for Propranolol [7][8]

| Technique | Key Features |

| ¹H NMR | Aromatic protons of the naphthyl ring, signals for the -OCH₂-, -CH(OH)-, and -CH₂-N- protons of the propanolamine chain, and signals for the isopropyl group protons. |

| ¹³C NMR | Carbon signals corresponding to the naphthyl ring, the propanolamine chain, and the isopropyl group. |

| FT-IR | Characteristic peaks for O-H stretching (broad), N-H stretching, C-O-C stretching (ether), and aromatic C-H stretching. |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of the analog. |

Pharmacological Characterization

Protocol 3: Radioligand Binding Assay for β-Adrenergic Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of the novel analog for β1 and β2 adrenergic receptors.

-

Materials: Cell membranes expressing β1 or β2 adrenergic receptors, radioligand (e.g., [³H]dihydroalprenolol), novel analog, buffer solutions.

-

Procedure:

-

Prepare a series of dilutions of the novel analog.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the novel analog.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC₅₀ value (concentration of analog that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 4: Adenylate Cyclase Activity Assay (Functional Assay)

-

Objective: To determine the functional activity (antagonist or partial agonist) of the novel analog at the β-adrenergic receptor.

-

Materials: Cells expressing β-adrenergic receptors, isoprenaline (a β-agonist), novel analog, ATP, and a cAMP assay kit.

-

Procedure:

-

Pre-incubate the cells with varying concentrations of the novel analog.

-

Stimulate the cells with a fixed concentration of isoprenaline to activate adenylate cyclase.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or other detection method provided in the kit.

-

Plot the cAMP concentration against the analog concentration to determine the dose-response curve and assess the antagonistic potency (pA₂ value).

-

Table 2: Comparative Pharmacological Data of Selected Beta-Blockers

| Compound | β1 Selectivity (β2/β1 Ki ratio) | Intrinsic Sympathomimetic Activity (ISA) |

| Propranolol | Non-selective (~1) | None |

| Metoprolol | Selective (~30) | None |

| Pindolol | Non-selective | Present |

| Atenolol | Selective (~35) | None |

| Nebivolol | Highly Selective (~300) | None (but has vasodilatory effects) |

Note: Data compiled from various pharmacological studies. Actual values may vary depending on the experimental conditions.

Signaling Pathways and Structure-Activity Relationships

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors.[9] The primary signaling pathway for β1 and β2 receptors involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological effects associated with receptor activation.[10]

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. Supramolecular Interaction of Atenolol and Propranolol with β-Cyclodextrin Spectroscopic Characterization and Analytical Application | MDPI [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Tiprenolol Hydrochloride to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Beta-Adrenergic Receptors and their Ligands

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating physiological processes such as heart rate, cardiac contractility, and smooth muscle relaxation[4][5][6]. There are three main subtypes of beta-receptors: β1, β2, and β3[4][5]. β1-receptors are predominantly found in the heart and kidneys, while β2-receptors are prevalent in the lungs, gastrointestinal tract, liver, uterus, and vascular smooth muscle[7].

Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors[5][6][7]. They are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias[8]. The clinical efficacy and side-effect profile of a beta-blocker are largely determined by its relative affinity for β1 and β2 receptor subtypes.

Tiprenolol Hydrochloride is classified as a beta-adrenergic receptor antagonist[1][2][3]. Understanding its specific binding affinity for β1 and β2 receptors is essential for elucidating its pharmacological profile.

Quantitative Analysis of Receptor Binding

The affinity of a ligand for its receptor is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the half-maximal inhibitory concentration (IC50).

-

Kd (Equilibrium Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an unlabeled drug that displaces 50% of a specific radioligand from its receptor.

-

Ki (Inhibition Constant): A measure of the binding affinity of a competitive ligand. It is derived from the IC50 value and the Kd of the radioligand, providing a more absolute measure of affinity.

Binding Affinity Data

As previously stated, specific in vitro binding affinity data for this compound could not be located. To serve as a reference, the following table summarizes the binding affinities of the non-selective beta-blocker, Propranolol, for human β1 and β2-adrenergic receptors.

| Compound | Receptor Subtype | Ki (nM) | Assay Conditions | Reference |

| Propranolol | Human β1 | 1.2 | Radioligand: [3H]-CGP 12177, Whole CHO cells | (Baker, 2005) |

| Propranolol | Human β2 | 0.8 | Radioligand: [3H]-CGP 12177, Whole CHO cells | (Baker, 2005) |

This data is provided for illustrative purposes and does not represent the binding affinity of this compound.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor[9][10]. A competitive binding assay is commonly used to determine the Ki of an unlabeled compound like this compound.

Materials

-

Receptor Source: Cell membranes or whole cells expressing the target beta-adrenergic receptor subtype (e.g., CHO-K1 cells stably transfected with human β1 or β2 receptors).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).

-

Unlabeled Ligand: The compound of interest (this compound) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Propranolol) to determine non-specific binding.

-

Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., Tris-HCl buffer with MgCl2).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure

-

Membrane Preparation (if applicable):

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the receptor preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For total binding wells, add only the assay buffer.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled antagonist (e.g., 1 µM Propranolol).

-

Add a fixed concentration of the radioligand to all wells.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with excess unlabeled antagonist) from the total binding (counts from wells with only radioligand) for each concentration of the test compound.

-

Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value.

-

Calculate the Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 and the Kd of the radioligand: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand.

Workflow for a competitive radioligand binding assay.

Beta-Adrenergic Receptor Signaling Pathways

Beta-adrenergic receptors mediate their effects through distinct intracellular signaling cascades. The primary pathway is the canonical Gs protein-mediated pathway, but non-canonical pathways are also recognized.

Canonical Gs-Protein Coupled Signaling

Upon agonist binding, the β-AR undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The Gsα subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to the cellular response[5][11][12].

Canonical beta-adrenergic receptor signaling pathway.

Non-Canonical Signaling Pathways

In addition to the canonical Gs pathway, β-ARs can signal through G protein-independent mechanisms, often involving β-arrestins. Following agonist stimulation and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin can bind to the receptor. This not only promotes receptor desensitization and internalization but also serves as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2)[13]. Some studies also suggest that β-ARs can signal from intracellular compartments like endosomes after internalization[14][15][16].

Non-canonical beta-arrestin-mediated signaling.

Conclusion

While this compound is established as a beta-adrenergic receptor antagonist, a critical gap exists in the publicly available data regarding its specific in vitro binding affinities for β1 and β2 receptors. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to characterize the binding profile of Tiprenolol or similar compounds. Determining these quantitative parameters is fundamental to fully understanding its pharmacological effects and potential for therapeutic applications. Further research is warranted to definitively establish the in vitro binding characteristics of this compound.

References

- 1. Tiprenolol - Wikipedia [en.wikipedia.org]

- 2. Tiprenolol [medbox.iiab.me]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. Beta blocker - Wikipedia [en.wikipedia.org]

- 7. Beta-adrenoceptor blocking drugs | Pharmacology Education Project [pharmacologyeducation.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

- 13. mdpi.com [mdpi.com]

- 14. Non-canonical β-adrenergic activation of ERK at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Non-canonical β-adrenergic activation of ERK at endosomes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solid-State Landscape: A Technical Guide to the Crystal Structure Analysis of Tiprenolol Hydrochloride Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. These differences can significantly impact the bioavailability, therapeutic efficacy, and manufacturability of the final drug product. Therefore, a thorough investigation of the polymorphic landscape of a drug candidate like Tiprenolol Hydrochloride is a regulatory and scientific necessity.

This in-depth technical guide outlines the core methodologies for identifying, characterizing, and comparing potential polymorphs of a beta-blocker hydrochloride salt, using this compound as a model.

Experimental Protocols for Polymorph Screening and Characterization

A systematic approach to polymorph screening is essential to identify all accessible crystalline forms. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Once different crystalline forms are obtained, they must be rigorously characterized using a suite of analytical techniques.

Crystallization for Polymorph Screening

Objective: To induce the formation of different crystalline forms of this compound.

Methodology:

-

Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed. Examples include:

-

Low Polarity: Toluene, Heptane

-

Medium Polarity: Ethyl Acetate, Acetone, Isopropyl Alcohol

-

High Polarity: Methanol, Ethanol, Water

-

-

Crystallization Techniques:

-

Slow Evaporation: Solutions of this compound are left undisturbed at ambient or controlled temperatures to allow for slow solvent evaporation.

-

Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to induce crystallization.

-

Anti-Solvent Addition: A solvent in which this compound is insoluble (an anti-solvent) is slowly added to a solution of the compound to precipitate crystals.

-

Slurry Conversion: A suspension of a known crystal form is stirred in a solvent in which it is sparingly soluble to facilitate its conversion to a more stable form.

-

X-Ray Powder Diffraction (XRPD)

Objective: To identify and differentiate crystalline forms based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. Each polymorph will produce a unique fingerprint pattern.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of each polymorph, such as melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or degradation) are identified.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and solvent/water content of the crystalline forms.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. Significant weight loss can indicate the presence of solvates or hydrates.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To probe differences in the molecular environment and intermolecular interactions between polymorphs.

Methodology:

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The infrared spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: The sample is placed directly under the microscope objective of the Raman spectrometer.

-

Data Collection: A laser of a specific wavelength is focused on the sample, and the scattered light is collected.

-

-

Data Analysis: The vibrational spectra are compared. Differences in peak positions, intensities, and shapes can indicate different polymorphic forms due to variations in hydrogen bonding and molecular conformation.

Data Presentation: Comparative Analysis of Hypothetical this compound Polymorphs

The following tables summarize hypothetical quantitative data for two potential polymorphs of this compound, designated as Form I and Form II, to illustrate how such data would be presented.

Table 1: X-Ray Powder Diffraction (XRPD) Peak Positions for Hypothetical this compound Polymorphs

| 2θ Position (° ) ± 0.2° (Form I) | 2θ Position (° ) ± 0.2° (Form II) |

| 8.5 | 10.2 |

| 12.1 | 14.8 |

| 15.3 | 18.5 |

| 19.8 | 20.4 |

| 21.0 | 22.1 |

| 24.5 | 25.9 |

| 28.9 | 29.7 |

Table 2: Thermal Analysis Data for Hypothetical this compound Polymorphs

| Property | Form I | Form II |

| Melting Point (DSC) | 155 °C (sharp endotherm) | 142 °C (sharp endotherm) |

| Enthalpy of Fusion (DSC) | 85 J/g | 70 J/g |

| Thermal Stability (TGA) | Stable up to 180 °C | Stable up to 160 °C |

| Solvate/Hydrate (TGA) | No significant weight loss before melting | No significant weight loss before melting |

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflow for polymorph screening and characterization, and the logical relationship between different analytical techniques.

Caption: Workflow for Polymorph Screening and Characterization.

Caption: Interrelation of Analytical Techniques for Polymorph Analysis.

Conclusion

The comprehensive characterization of polymorphic forms is a cornerstone of modern drug development. While specific data for this compound polymorphs is not publicly available, the methodologies and analytical workflows outlined in this guide provide a robust framework for such an investigation. By employing a combination of crystallographic, thermal, and spectroscopic techniques, researchers can confidently identify and characterize different crystalline forms, ensuring the selection of the optimal polymorph for development into a safe, effective, and stable pharmaceutical product. A thorough understanding of the solid-state properties of an API is indispensable for navigating the complexities of drug formulation, manufacturing, and regulatory approval.

Unraveling the Serotonergic Potential of Tiprenolol Hydrochloride: A Proposed Investigatory Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature lacks direct evidence and quantitative data regarding the effects of Tiprenolol Hydrochloride on the 5-HT (serotonin) receptor pathway. This compound is primarily classified as a β-adrenoceptor blocker.[1][2] However, the established precedent of certain β-blockers exhibiting affinity for serotonin receptors warrants a thorough investigation into the potential serotonergic activity of Tiprenolol.[1] This document outlines a proposed research framework, detailing the necessary experimental protocols and data presentation strategies to elucidate any such interaction. This guide is intended to be a hypothetical framework for investigation, not a summary of existing data.

Introduction: The Rationale for Investigation

While this compound's primary mechanism of action involves the blockade of β-adrenergic receptors, the pharmacological landscape of G protein-coupled receptors (GPCRs) is characterized by a degree of promiscuity, with ligands often interacting with multiple receptor families. Several β-blockers, including pindolol, penbutolol, and tertatolol, have been demonstrated to possess significant affinity for the 5-HT1A receptor subtype, a finding that has opened avenues for their potential application in augmenting antidepressant therapies.[1]

This precedent raises a compelling question: Does this compound, another member of the β-blocker class, also interact with the 5-HT receptor pathway? Answering this question could unveil novel therapeutic applications for this compound and deepen our understanding of the intricate interplay between the adrenergic and serotonergic systems. This guide provides a comprehensive roadmap for a systematic investigation into the potential effects of this compound on the 5-HT receptor pathway.

Proposed Research Phases

A thorough investigation would proceed in a phased approach, beginning with initial screening for binding affinity and progressing to functional characterization and in vivo validation.

Phase 1: Receptor Binding Affinity Profiling

The initial and most critical step is to determine if this compound physically interacts with any of the 5-HT receptor subtypes. This can be achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, 5-HT7).

-

Materials:

-

Cell membranes expressing recombinant human 5-HT receptor subtypes.

-

Specific high-affinity radioligands for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B/1D, [3H]ketanserin for 5-HT2A).

-

This compound at a range of concentrations.

-

Non-specific binding control (e.g., a high concentration of a known ligand for the target receptor).

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.

-

Calculate the specific binding at each concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity Profile of this compound

The quantitative data from these experiments should be summarized in a clear and concise table.

| 5-HT Receptor Subtype | Radioligand Used | This compound Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Hypothetical Value |

| 5-HT1B | [3H]GR125743 | Hypothetical Value |

| 5-HT1D | [3H]GR125743 | Hypothetical Value |

| 5-HT2A | [3H]Ketanserin | Hypothetical Value |

| 5-HT2C | [3H]Mesulergine | Hypothetical Value |

| 5-HT3 | [3H]Granisetron | Hypothetical Value |

| 5-HT4 | [3H]GR113808 | Hypothetical Value |

| 5-HT5A | [3H]5-CT | Hypothetical Value |

| 5-HT6 | [3H]LSD | Hypothetical Value |

| 5-HT7 | [3H]5-CT | Hypothetical Value |

Phase 2: Functional Characterization

If significant binding affinity is observed for any 5-HT receptor subtype, the next phase is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or inverse agonist at these receptors? This can be determined through various in vitro functional assays that measure the downstream signaling events upon receptor activation or inhibition.

Experimental Protocol: Functional Assays

The choice of functional assay depends on the G-protein coupling of the specific 5-HT receptor subtype.

-

For Gi/o-coupled receptors (e.g., 5-HT1A, 5-HT1B/1D, 5-HT5A):

-

cAMP Accumulation Assay: Measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.

-

Use cells stably expressing the target 5-HT receptor.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator).

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

-

To determine antagonist activity, perform the assay in the presence of a known 5-HT receptor agonist.

-

-

-

For Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C):

-

Calcium Mobilization Assay: Measure the increase in intracellular calcium concentration.

-

Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels, using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

To assess antagonist activity, pre-incubate with this compound before adding a known 5-HT receptor agonist.

-

-

-

For Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7):

-

cAMP Accumulation Assay: Measure the stimulation of cAMP production.

-

Use cells expressing the target receptor.

-

Incubate the cells with varying concentrations of this compound.

-

Measure the intracellular cAMP levels.

-

To determine antagonist activity, perform the assay in the presence of a known 5-HT receptor agonist.

-

-

-

For the 5-HT3 receptor (a ligand-gated ion channel):

-

Electrophysiology (Patch-Clamp): Measure the ion current through the channel in response to this compound.

-

Use cells expressing the 5-HT3 receptor.

-

Perform whole-cell patch-clamp recordings.

-

Apply a known 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) to elicit an inward current.

-

Co-apply the agonist with varying concentrations of this compound to determine if it modulates the current (potentiation or inhibition).

-

-

Data Presentation: Functional Activity of this compound

The results of the functional assays should be presented in a table summarizing the efficacy (EC50 for agonists, IC50 for antagonists) and intrinsic activity.

| 5-HT Receptor Subtype | Functional Assay | This compound Activity | EC50/IC50 (nM) | Intrinsic Activity (%) |

| Hypothetical Subtype | cAMP Accumulation | Agonist/Antagonist/Inverse Agonist | Hypothetical Value | Hypothetical Value |

| Hypothetical Subtype | Calcium Mobilization | Agonist/Antagonist/Inverse Agonist | Hypothetical Value | Hypothetical Value |

| Hypothetical Subtype | Electrophysiology | Modulator (Potentiator/Inhibitor) | Hypothetical Value | Hypothetical Value |

Visualization of Signaling Pathways and Workflows

Clear visual representations of the underlying biological pathways and experimental procedures are crucial for understanding the proposed research.

Caption: Hypothetical signaling pathway for Tiprenolol at a Gi/o-coupled 5-HT receptor.

Caption: Hypothetical signaling pathway for Tiprenolol at a Gq/11-coupled 5-HT receptor.

Caption: Experimental workflow for radioligand binding assays.

Conclusion and Future Directions

The framework outlined in this guide provides a systematic and comprehensive approach to investigating the potential interaction of this compound with the 5-HT receptor pathway. The absence of existing data makes this a novel area of research with the potential to uncover new pharmacological properties of a known drug.

Should this compound demonstrate significant and selective activity at a particular 5-HT receptor subtype, further in vivo studies would be warranted to explore the physiological and behavioral consequences of this interaction. These could include animal models of anxiety, depression, or other CNS disorders where the serotonergic system plays a key role.

The data generated from this proposed research would be of significant value to researchers, scientists, and drug development professionals, potentially leading to the repositioning of this compound for new therapeutic indications and providing a more complete understanding of its pharmacological profile.

References

Methodological & Application

Protocol for the Preparation of Tiprenolol Hydrochloride for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of Tiprenolol Hydrochloride in in vitro cell culture assays. This document includes information on preparing stock and working solutions, as well as a summary of its mechanism of action and relevant signaling pathways.

Product Information

This compound

-

Molecular Formula: C₁₃H₂₂ClNO₂S

-

Molecular Weight: 291.84 g/mol [1]

-

Description: Tiprenolol is a beta-adrenoceptor blocker.[2]

Solubility and Stability

General Recommendations for Hydrochloride Salts:

Hydrochloride salts of organic compounds often exhibit improved solubility in aqueous solutions compared to their free base counterparts. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many compounds for cell culture applications. Ethanol can also be an effective solvent.

Data Presentation: Solubility and Storage Recommendations

| Solvent | Recommended Starting Concentration (for testing) | Storage of Stock Solution | Stability Notes |

| DMSO | 10-50 mM | -20°C, desiccated, protected from light | Many organic compounds in DMSO are stable for months at -20°C. Avoid repeated freeze-thaw cycles. |

| Ethanol | 10-50 mM | -20°C, protected from light | Stability can vary. Prepare fresh or store in small aliquots. |

| Sterile Water or PBS | 1-10 mM | 4°C for short-term use; -20°C for long-term storage | Aqueous solutions may be less stable. Prepare fresh when possible. Filter-sterilize aqueous solutions. |

| Cell Culture Medium | Final working concentration | Prepare fresh for each experiment | Stability in complex media is generally low. Do not store. |

Note: The stability of this compound in solution has not been definitively reported in the provided search results. It is best practice to prepare fresh solutions for each experiment or to prepare and aliquot stock solutions for single-use to minimize degradation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for different concentrations.

Materials:

-

This compound (MW: 291.84 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 291.84 g/mol = 2.9184 mg

-

-

Weigh the compound: Carefully weigh approximately 2.92 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

-

Dissolve the compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light and moisture.

Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

Procedure:

-

Determine the final desired concentration: For example, to prepare a 10 µM working solution.

-

Serial Dilution: It is recommended to perform a serial dilution to avoid precipitation and ensure accurate final concentrations.

-

Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

-

Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium. For example, add 5 µL of the 1 mM solution to 495 µL of medium.

-

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

-

Immediate Use: Use the prepared working solutions immediately in your cell culture assays.

Experimental Workflow

Caption: Workflow for preparing and using this compound in cell culture.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

This compound is a beta-adrenoceptor antagonist. It blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade. The canonical beta-adrenergic signaling pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the production of the second messenger cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

Caption: Inhibition of the beta-adrenergic signaling pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Tipranavir Quantification

An important note for the user: The initial search for "Tiprenolol" yielded results exclusively for "Tipranavir," a structurally different molecule used as an antiretroviral agent. This application note has been developed for the quantification of Tipranavir based on the available scientific literature.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring the plasma concentrations of Tipranavir is crucial for optimizing therapeutic outcomes, as efficacy and potential toxicity have been shown to be concentration-dependent.[2] This document provides a detailed protocol for the quantitative analysis of Tipranavir in human plasma using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodologies are based on validated procedures reported in the scientific literature.

Principle

The method employs reversed-phase chromatography, where Tipranavir is separated from endogenous plasma components based on its hydrophobic properties. A C18 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier. Following extraction from the plasma matrix, the sample is injected into the HPLC system. Tipranavir is detected and quantified by a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.

3.1. Materials and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).[3]

-

Centrifuge.

-

Vortex mixer.

-

Sample evaporation system (e.g., nitrogen evaporator or centrifugal evaporator).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Solid-Phase Extraction (SPE) manifold and C18 cartridges[3][4] or appropriate glassware for Liquid-Liquid Extraction (LLE).[1][5]

-

-

Chemicals and Solvents:

-

Tipranavir reference standard.

-

Internal Standard (IS) (e.g., Quinoxaline[6], Clozapine[7]).

-

Methanol (HPLC grade).[4]

-

Water (HPLC grade or Milli-Q).

-

Potassium dihydrogen phosphate, Sodium acetate, or other buffering agents.[3][6]

-

Orthophosphoric acid or Acetic acid for pH adjustment.

-

Extraction solvents (e.g., Dichloromethane[1], tert-butylmethylether[5]).

-

3.2. Standard Solution Preparation

-

Primary Stock Solution (Tipranavir): Accurately weigh and dissolve the Tipranavir reference standard in an appropriate solvent (e.g., 80% methanol in water) to prepare a stock solution of 1-4 mg/mL.[7]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS (e.g., 1 mg/mL in methanol).[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent. These will be used to spike blank plasma for the calibration curve.

3.3. Sample Preparation Protocol (from Human Plasma)

Two common extraction techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Method A: Solid-Phase Extraction (SPE) [3][4]

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water or buffer.[3]

-

Sample Loading: To 500 µL of plasma sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge to remove interfering components, for example, with 250 µL of HPLC-grade water.[3]

-

Elution: Elute Tipranavir and the IS from the cartridge using 1 mL of an appropriate solvent like methanol or a methanol/acetonitrile mixture.[3][4]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a centrifugal evaporator at ~50 °C.[3] Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[4] Vortex to ensure complete dissolution.

-

Analysis: Inject a defined volume (e.g., 20-40 µL) into the HPLC system.[4]

-

-

Method B: Liquid-Liquid Extraction (LLE) [1][5]

-

Pre-treatment: To a 200-500 µL plasma sample in a polypropylene tube, add the internal standard.[1][5]

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or tert-butylmethylether).[1][5]

-

Mixing & Separation: Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the organic and aqueous layers.

-

Collection: Carefully transfer the organic layer containing Tipranavir to a clean tube.

-

Evaporation & Reconstitution: Evaporate the organic solvent to dryness. Reconstitute the residue in a known volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the HPLC system.

-

3.4. HPLC Operating Conditions

The following table summarizes typical chromatographic conditions. Method optimization may be required depending on the specific equipment and reagents used.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | XBridge C18 (4.6 x 150 mm, 3.5 µm)[3] | Nucleosil C18 AB[4] | C18 Column[6] |

| Mobile Phase | A: AcetonitrileB: 50 mM Sodium Acetate (pH 4.5)[3] | A: AcetonitrileB: Phosphate Buffer (pH 5.12) with 0.02% Sodium Heptanesulfonate[4] | A: AcetonitrileB: Potassium Phosphate Buffer (pH 3.2)[6] |

| Elution Mode | Gradient[3] | Gradient[4] | Gradient[6] |

| Flow Rate | 1.0 mL/min[3] | Not Specified | Not Specified |

| Column Temp. | 35 °C[3] | Not Specified | Not Specified |

| Detection (UV) | 260 nm[3] | 201 nm[4] | 260 nm[6] |

| Injection Vol. | Not Specified | 40 µL[4] | Not Specified |

Data Presentation

The performance of the HPLC method must be validated according to established guidelines. The tables below summarize quantitative data from various validated methods.

Table 1: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 80 - 80,000 ng/mL[5] | 0.2 - 50 µg/mL[1] | 0.703 - 180 µg/mL[6] | up to 75 µg/mL[4] |

| r² | > 0.998[5] | Not Specified | > 0.99[6] | Not Specified |

| LOD | Not Specified | Not Specified | 0.035 µg/mL[6] | Not Specified |

| LOQ | Not Specified | Not Specified | 0.090 µg/mL[6] | 0.125 µg/mL[4] |

| Mean Recovery | Not Specified | Not Specified | 87.1%[6] | 77.1%[4] |

| Accuracy | Not Specified | 95 - 108%[1] | -1.81 to 1.72% (Relative Error)[6] | 0.7 to 1.2% (Deviation)[4] |

Table 2: Precision Data (% CV or % RSD)

| Parameter | Method 1 | Method 2 | Method 3 |

| Intra-day Precision | ≤ 8%[1] | 0.94 - 2.55%[6] | < 15%[3] |

| Inter-day Precision | ≤ 10%[1] | 3.07 - 4.24%[6] | 2.2 - 3.4%[4] |

Visualization

The following diagram illustrates the general workflow for the quantification of Tipranavir from plasma samples.

Caption: HPLC workflow from plasma sample preparation to final quantification.

References

- 1. Liquid chromatographic assay for the non-peptidic protease inhibitor tipranavir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the novel non-peptidic HIV-protease inhibitor tipranavir by HPLC-UV after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

Application Note: Development of a Stability-Indicating Assay for Tiprenolol Hydrochloride Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Tiprenolol Hydrochloride in solution. This compound is a beta-adrenoceptor blocker.[1][2][3] The stability of a pharmaceutical product is crucial as it ensures its safety, quality, and efficacy throughout its shelf life.[4] This protocol outlines the necessary steps for method development, forced degradation studies, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The goal is to create a method capable of separating the intact drug from its potential degradation products, thereby providing a clear indication of its stability under various stress conditions.[5][6]

Introduction

This compound (Chemical Formula: C₁₃H₂₂ClNO₂S) is a beta-adrenergic receptor antagonist.[7][8][9] The development of a stability-indicating assay method (SIAM) is a critical component of the drug development process, mandated by regulatory agencies worldwide.[4] A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.

Forced degradation, or stress testing, is an essential part of developing a SIAM. It involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and light.[10][11] This helps to identify the likely degradation products and demonstrates the specificity of the analytical method.[12][13] This application note details a systematic approach to developing an RP-HPLC method for this compound, a technique widely used for the analysis of beta-blocker drugs like Carvedilol and Betaxolol.[11][14]

Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Membrane Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and column oven is required. The following conditions are a recommended starting point for method development, based on common methods for beta-blockers.[11][15]

| Parameter | Recommended Condition |

| HPLC Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |

| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm (To be determined by UV scan of this compound) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Experimental Protocols

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]

-

Acid Hydrolysis:

-

Transfer 5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

-

Add 5 mL of 0.1 M HCl.

-

Store the flask at 80°C for 8 hours.[17]

-

Cool to room temperature, neutralize the solution with an appropriate volume of 0.1 M NaOH, and dilute to the mark with diluent.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

Transfer 5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

-

Add 5 mL of 0.1 M NaOH.

-

Store the flask at 80°C for 8 hours.[17]

-

Cool to room temperature, neutralize the solution with an appropriate volume of 0.1 M HCl, and dilute to the mark with diluent.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Transfer 5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

-

Add 5 mL of 30% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours.[18]

-

Dilute to the mark with diluent.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Expose a sample of solid this compound powder to 105°C in a hot air oven for 24 hours.[18]

-

After cooling, weigh an appropriate amount, prepare a solution of 100 µg/mL, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Place a solution of this compound (100 µg/mL) in a transparent container.

-

Expose the solution to direct sunlight for 7 days or in a photostability chamber (ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples by HPLC.

-

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

| Parameter | Description | Acceptance Criteria (Example) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity of the analyte peak should be >990. No interference from blank or degradants at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the working concentration).[15] |

| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery should be between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes in flow rate, pH, and mobile phase composition.[17] |

Data Presentation

Summary of Forced Degradation Results (Hypothetical)

The following table summarizes hypothetical results from the forced degradation studies, demonstrating the stability-indicating nature of the method.

| Stress Condition | Duration/Temp. | % Degradation | No. of Degradation Peaks | Comments |

| 0.1 M HCl | 8 h / 80°C | 14.5% | 2 | Major degradant peak at RRT 0.85. |

| 0.1 M NaOH | 8 h / 80°C | 18.2% | 3 | Good separation between all peaks. |

| 30% H₂O₂ | 24 h / RT | 11.8% | 2 | Potential for sulfoxide/sulfone formation. |

| Thermal | 24 h / 105°C | 6.3% | 1 | Relatively stable to dry heat. |

| Photolytic | 7 days | 9.5% | 2 | Degradation observed compared to the light-protected control. |

RRT: Relative Retention Time

Visualizations

Experimental Workflow

Caption: Workflow for SIAM development and validation.

Proposed Degradation Pathways

Caption: Proposed degradation pathways for Tiprenolol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tiprenolol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijpsr.com [ijpsr.com]

- 5. questjournals.org [questjournals.org]

- 6. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | C13H22ClNO2S | CID 9947997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.ukim.mk [repository.ukim.mk]

- 14. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]

- 15. japsonline.com [japsonline.com]

- 16. impactfactor.org [impactfactor.org]

- 17. jfda-online.com [jfda-online.com]

- 18. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tiprenolol Hydrochloride in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprenolol Hydrochloride is a non-selective β-adrenoceptor antagonist, also known as a beta-blocker.[1][2] Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets for catecholamines like adrenaline and noradrenaline. They play crucial roles in regulating cardiovascular and respiratory functions. Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a ligand, such as this compound, for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound (the "competitor," e.g., this compound) to displace a labeled ligand (typically a radioligand) from the receptor. The data from these assays are used to determine the inhibition constant (Ki), a measure of the drug's binding affinity.

Principle of Competitive Binding Assay

In a competitive binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the β-adrenergic receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). Increasing concentrations of an unlabeled competitor ligand (this compound) are then added. The competitor will compete with the radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. This relationship is measured and used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Data Presentation

| Compound | Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | β1-adrenergic | [³H]-Dihydroalprenolol | User Determined | User Determined |

| β2-adrenergic | [³H]-Dihydroalprenolol | User Determined | User Determined | |

| Propranolol (Example) | β1-adrenergic | [³H]-Dihydroalprenolol | 9 | Calculated |

| β2-adrenergic | [³H]-Dihydroalprenolol | Data Varies | Data Varies |

Note: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental Protocols

Protocol 1: Membrane Preparation from Cells Expressing β-Adrenergic Receptors

This protocol describes the preparation of cell membranes, a common source of receptors for in vitro binding assays.

Materials:

-

Cells expressing β1 or β2-adrenergic receptors

-

Cell scraper

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Homogenizer (Dounce or Polytron)

-

High-speed centrifuge

-

Bradford assay reagent for protein quantification

Procedure:

-

Culture cells expressing the desired β-adrenergic receptor subtype to a high density.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping them into ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

-

Repeat the high-speed centrifugation step to wash the membranes.

-

Resuspend the final membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the steps for performing a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors.

Materials:

-

Prepared cell membranes expressing β1 or β2-adrenergic receptors

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

-

Radioligand (e.g., [³H]-Dihydroalprenolol)

-

This compound stock solution

-

Non-specific binding control (e.g., a high concentration of Propranolol, such as 10 µM)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well microplate, set up the following reaction tubes in triplicate:

-

Total Binding: Add a known amount of membrane protein, the radioligand at a concentration near its Kd, and Assay Buffer.

-

Non-specific Binding: Add the same amount of membrane protein, the radioligand, and a saturating concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).

-

Competitive Binding: Add the same amount of membrane protein, the radioligand, and the various dilutions of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathway of β-Adrenergic Receptors

The following diagram illustrates the canonical signaling pathway of β-adrenergic receptors upon activation by an agonist. As an antagonist, this compound blocks this pathway by preventing agonist binding.

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in the experimental workflow for a competitive binding assay using this compound.

References

Application Notes and Protocols: Experimental Design for Studying Tiprenolol's Effects on Cardiac Output

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the effects of Tiprenolol, a beta-adrenergic receptor antagonist, on cardiac output. The protocols outlined below cover in vitro, ex vivo, and in vivo experimental models, offering a multi-faceted approach to understanding the pharmacological profile of this compound.

Introduction

Tiprenolol is a beta-adrenoceptor blocker.[1][2] Beta-blockers are a class of drugs that antagonize the effects of catecholamines at beta-adrenergic receptors, leading to reductions in heart rate, myocardial contractility, and consequently, cardiac output.[3][4] This document details experimental designs to quantify the dose-dependent effects of Tiprenolol on cardiac function, providing researchers with the necessary protocols to conduct robust preclinical assessments.